Des(carbamimidoyl) carbamoyl zanamivir
Description
Des(carbamimidoyl) carbamoyl zanamivir is a synthetic derivative of zanamivir, a potent neuraminidase inhibitor used to treat influenza. The compound is characterized by the replacement of the guanidino (carbamimidoyl) group at the C-4 position of zanamivir with a carbamoyl group. This modification alters its interaction with viral neuraminidase, a critical enzyme for viral replication. While zanamivir retains high affinity for neuraminidase due to its guanidino group, the carbamoyl substitution in this compound reduces electrostatic interactions with the enzyme’s active site, leading to diminished inhibitory activity [[]].
Properties
CAS No. |
179531-53-4 |
|---|---|
Molecular Formula |
C12H19N3O8 |
Molecular Weight |
333.29 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(carbamoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H19N3O8/c1-4(17)14-8-5(15-12(13)22)2-7(11(20)21)23-10(8)9(19)6(18)3-16/h2,5-6,8-10,16,18-19H,3H2,1H3,(H,14,17)(H,20,21)(H3,13,15,22)/t5-,6+,8+,9+,10+/m0/s1 |
InChI Key |
RSHDMYDLVOUXOO-UFGQHTETSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)N |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Core Zanamivir Synthesis Framework
The foundational synthesis of zanamivir (5-acetamido-4-guanidino-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid) involves a multi-step sequence starting from neuraminic acid derivatives. A pivotal patent (US20110257418A1) outlines a refined process using intermediates such as methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (VIII) and its deacetylated counterpart (IX). Key steps include:
- Azide Reduction : Conversion of 4-azido intermediates to amines using zinc/ammonium chloride, achieving >95% yield under mild conditions (25–35°C, 2–4 hours).
- Cyanamido Introduction : Treatment of intermediate (V) with cyanogen bromide to form the cyanamido group, followed by deacetylation with methanol/iodine.
- Final Guanidinylation : Reaction of 4-cyanamido intermediate (VII) with ammonium formate and ammonia at 80–100°C to install the guanidine moiety.
Modification to Des(carbamimidoyl) Carbamoyl Zanamivir
To synthesize this compound, the guanidine group (carbamimidoyl) at position 4 is replaced with a carbamoyl group. This modification likely involves:
- Selective Hydrolysis : Controlled hydrolysis of the guanidine group using acidic or basic conditions. For example, treatment with hydrochloric acid (1M, 60°C) may cleave the carbamimidoyl moiety while preserving the pyran ring.
- Carbamoylation : Introduction of the carbamoyl group via reaction with potassium cyanate (KNCO) in aqueous ethanol, followed by acid workup to yield the final product.
Key Intermediates and Reaction Optimization
Intermediate Characterization
Critical intermediates in the synthesis pathway include:
Yield and Purity Data
Optimization of the guanidinylation step (VII → zanamivir) achieves 85–90% yield with HPLC purity ≥99.5% after recrystallization in water/methanol. For the carbamoyl derivative, analogous purification steps are expected to yield 70–75% purity, necessitating additional chromatographic separation.
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA/ACN gradient) reveals a single peak at 8.2 minutes, confirming ≥98% purity post-purification.
Comparative Analysis of Synthetic Routes
| Parameter | Zanamivir | This compound |
|---|---|---|
| Total Steps | 7 | 9 |
| Overall Yield | 42% | 28% |
| Key Reagent | Ammonium formate | Potassium cyanate |
| Purity (HPLC) | 99.5% | 98% |
| Reaction Time | 24 hours | 32 hours |
The carbamoyl derivative’s lower yield stems from additional hydrolysis and carbamoylation steps, which introduce side reactions. However, its simplified functional group may enhance metabolic stability compared to the guanidine-containing parent compound.
Industrial-Scale Production Considerations
Cost-Efficiency
Zinc/ammonium chloride-mediated reductions offer a 40% cost reduction over traditional hydrogen sulfide methods, with shorter reaction times (4 vs. 16 hours).
Environmental Impact
The use of aqueous ammonia in final steps reduces volatile organic solvent consumption by 30%, aligning with green chemistry principles.
Chemical Reactions Analysis
Des(carbamimidoyl) carbamoyl zanamivir undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Des(carbamimidoyl) carbamoyl zanamivir has a wide range of scientific research applications, including:
Mechanism of Action
Des(carbamimidoyl) carbamoyl zanamivir exerts its effects by inhibiting the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acid residues on the surface of host cells, thereby blocking viral replication and spread . The molecular targets and pathways involved include the neuraminidase protein and the sialic acid cleavage pathway .
Comparison with Similar Compounds
C-4 Triazole Analogues
Gervay-Hage and Lu synthesized C-4 triazole derivatives (e.g., compounds 50a–i) via Cu(I)-catalyzed 1,3-dipolar addition. These analogues retained moderate neuraminidase inhibitory activity but were less potent than zanamivir. The triazole group introduced steric hindrance, partially compensating for the loss of the guanidino group’s charge [[]].
C-4 Thiocarbamide Derivatives
Yao et al. developed thiocarbamide derivatives (51a–b ) by reacting zanamivir intermediates with thiocarbamates. Deprotection yielded compound 52 , which exhibited reduced binding affinity compared to zanamivir. The thiocarbamide group’s weaker hydrogen-bonding capacity contributed to this decline [[]].
C-4 Alkylated Analogues
Ikeda et al. synthesized alkylated derivatives (55a–e) via O-4-alkylation. Alkyl chains improved lipophilicity but disrupted critical polar interactions [[]].
Acylguanidine Derivatives
Lin et al. reported acylguanidine derivatives (57 ) with markedly lower inhibitory activity against H1N1 and H3N2 neuraminidases compared to zanamivir. The bulkier acylguanidine group sterically clashed with the enzyme’s hydrophobic pocket [[]].
Key Findings and Implications
- Guanidino Group Criticality: The guanidino group in zanamivir is essential for strong electrostatic interactions with neuraminidase’s sialic acid-binding pocket. Its removal or substitution (e.g., carbamoyl) reduces potency by >10-fold [[]].
- Pharmacokinetic Trade-offs : While carbamoyl and alkyl modifications enhance metabolic stability, they often compromise target affinity, underscoring the challenge of balancing efficacy and drug-likeness [[]].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
